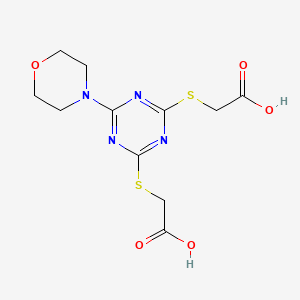
CXCL12 ligand 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a powerful chemokine that directs the migration of mesenchymal stem cells, controls osteogenesis and chondrogenesis, promotes angiogenesis, and modifies the inflammatory environment.
准备方法
Synthetic Routes and Reaction Conditions: CXCL12 ligand 1 can be synthesized through recombinant DNA technology, where the gene encoding the chemokine is inserted into a suitable expression system, such as E. coli or mammalian cells. The protein is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation and purification processes to ensure high yield and purity. The protein is typically produced in bioreactors and then purified using affinity chromatography and other downstream processing techniques.
化学反应分析
Types of Reactions: CXCL12 ligand 1 primarily undergoes post-translational modifications, such as glycosylation and phosphorylation, which are essential for its biological activity.
Common Reagents and Conditions: The glycosylation of this compound involves the use of specific glycosyltransferases and sugar donors in an appropriate buffer system. Phosphorylation reactions typically require kinases and ATP as the phosphate donor.
Major Products Formed: The major products of these reactions are glycosylated and phosphorylated forms of this compound, which are crucial for its function in cell signaling and migration.
科学研究应用
CXCL12 ligand 1 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of protein-protein interactions and structural biology.
Biology: Investigated for its role in cell migration, stem cell homing, and tissue repair.
Medicine: Explored for its potential in cancer therapy, as it is involved in tumor metastasis and angiogenesis.
Industry: Utilized in the development of therapeutic agents and diagnostic tools.
作用机制
CXCL12 ligand 1 exerts its effects by binding to its receptor, CXCR4, which is a G protein-coupled receptor. This binding triggers a signaling cascade that leads to various cellular responses, including cell migration, proliferation, and survival. The CXCL12-CXCR4 axis is involved in many physiological and pathological processes, such as hematopoiesis, immune response, and tumor metastasis.
相似化合物的比较
CXCL11
CXCL10
CCL5 (RANTES)
CXCL8 (IL-8)
属性
分子式 |
C11H14N4O5S2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-[[4-(carboxymethylsulfanyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H14N4O5S2/c16-7(17)5-21-10-12-9(15-1-3-20-4-2-15)13-11(14-10)22-6-8(18)19/h1-6H2,(H,16,17)(H,18,19) |
InChI 键 |
RICMBTNMSDMSHW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC(=O)O)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


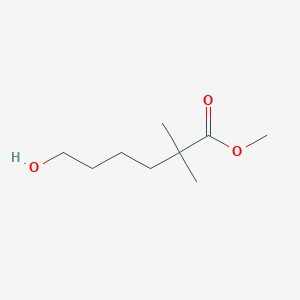
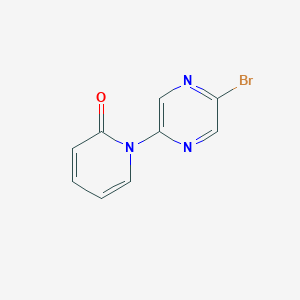
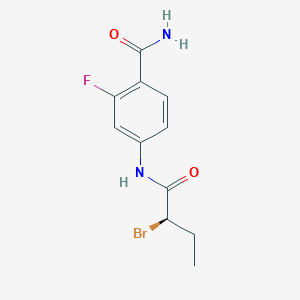
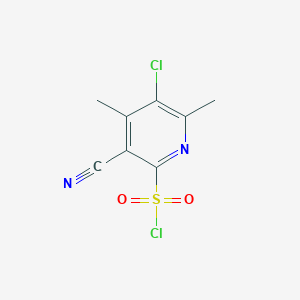
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
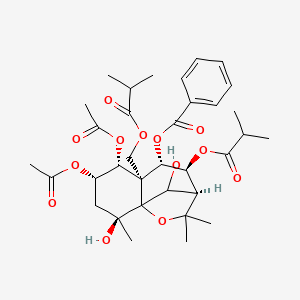
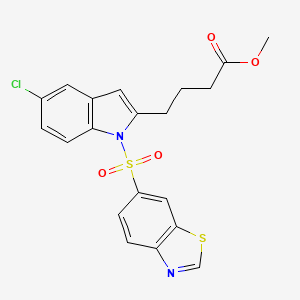
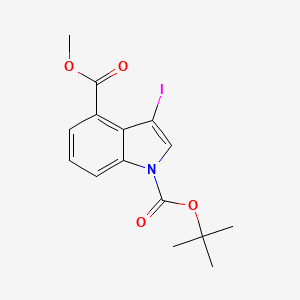
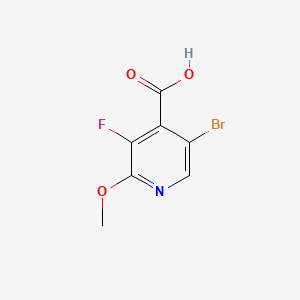
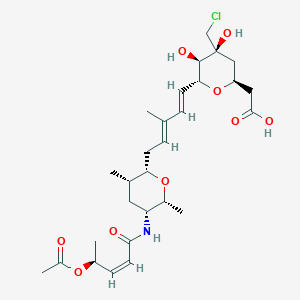
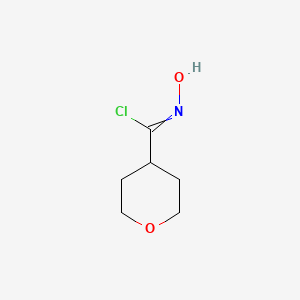
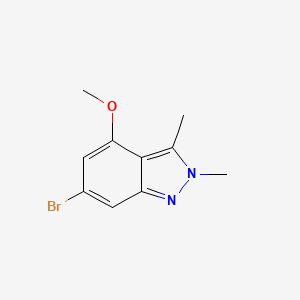
![2-Chloro-5-iodo-3-methyl-7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15363951.png)
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
